Arbaclofen, also known as (R)-Baclofen, is the active R-enantiomer of baclofen, a racemic gamma-aminobutyric acid (GABA) analog. [] It is classified as a selective GABAB receptor agonist, exhibiting a 100- to 1000-fold greater specificity for the GABAB receptor compared to the S-enantiomer and about 5-fold greater potency compared with racemic baclofen. [, ] Arbaclofen is an important subject of scientific research due to its potential therapeutic applications in various neurological and sensory processing conditions, including spasticity, autism spectrum disorders (ASD), and gastroesophageal reflux disease (GERD). [, , , , , , , ]
Arbaclofen is derived from baclofen, which is a muscle relaxant commonly used to treat spasticity. The compound is classified under the category of GABA-B receptor agonists, which are known for their role in enhancing inhibitory neurotransmission in the central nervous system. Arbaclofen has been developed by Seaside Therapeutics, Inc., and is identified by several synonyms including (R)-4-amino-3-(4-chlorophenyl)butanoic acid and STX-209 .
The synthesis of arbaclofen typically involves the resolution of racemic baclofen to isolate the R-enantiomer. This can be achieved through various methods including chiral chromatography or enzymatic resolution. One common synthetic route involves:
Key parameters in the synthesis include temperature control, reaction time, and pH adjustments to ensure optimal yields and purity of the final product.
Arbaclofen's molecular formula is , with a molecular weight of approximately 213.66 g/mol. The structure consists of a butanoic acid backbone with an amino group and a chlorophenyl substituent.
Arbaclofen undergoes several key chemical reactions relevant to its pharmacological activity:
Arbaclofen exerts its effects by selectively activating GABA-B receptors located in the central nervous system. This activation leads to:
The mechanism contributes to its therapeutic effects in conditions characterized by excessive neuronal excitability, such as fragile X syndrome and autism spectrum disorder.
Arbaclofen exhibits several notable physical and chemical properties:
These properties influence its absorption profile and bioavailability.
Arbaclofen has been investigated for various clinical applications:
Ongoing research continues to explore its efficacy across different populations and conditions, highlighting its potential as a therapeutic agent in neurodevelopmental disorders.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3